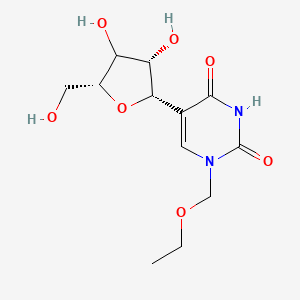
Hsp90-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsp90-IN-15 is a small molecule inhibitor targeting the heat shock protein 90 (Hsp90). Heat shock protein 90 is a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including several oncoproteins. Inhibitors of heat shock protein 90, such as this compound, have shown potential in cancer therapy by disrupting the function of heat shock protein 90 and leading to the degradation of its client proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Hsp90-IN-15 would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow chemistry, process intensification, and the development of robust purification methods to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hsp90-IN-15 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted analogs .
Applications De Recherche Scientifique
Chemistry: As a tool compound to study the function of heat shock protein 90 and its role in protein folding and stabilization.
Biology: To investigate the cellular pathways regulated by heat shock protein 90 and its client proteins.
Mécanisme D'action
Hsp90-IN-15 exerts its effects by binding to the N-terminal ATP-binding domain of heat shock protein 90, thereby inhibiting its ATPase activity. This inhibition disrupts the chaperone function of heat shock protein 90, leading to the destabilization and degradation of its client proteins. The molecular targets of this compound include several oncoproteins involved in cell signaling, proliferation, and survival pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Geldanamycin: A natural product that inhibits heat shock protein 90 by binding to its ATP-binding domain.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits heat shock protein 90 by binding to its ATP-binding domain.
Uniqueness of Hsp90-IN-15
This compound is unique in its chemical structure and binding affinity for heat shock protein 90. Compared to other heat shock protein 90 inhibitors, this compound may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. These features make it a valuable tool for studying heat shock protein 90 biology and a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C23H27F3N4 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(1R,2R,17S,25S)-9-(trifluoromethyl)-13,15,21-triazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-5,7(12),8,10,13-pentaen-6-amine |
InChI |
InChI=1S/C23H27F3N4/c24-23(25,26)14-5-7-18-17(11-14)20(27)16-6-8-19-15-4-2-10-29-9-1-3-13(21(15)29)12-30(19)22(16)28-18/h5,7,11,13,15,19,21H,1-4,6,8-10,12H2,(H2,27,28)/t13-,15+,19+,21-/m0/s1 |
Clé InChI |
LHSLAESQIVKBPF-GYBPZWCXSA-N |
SMILES isomérique |
C1C[C@H]2CN3[C@H](CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)[C@@H]6[C@H]2N(C1)CCC6 |
SMILES canonique |
C1CC2CN3C(CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)C6C2N(C1)CCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)




![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)

![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)



